4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a benzylpiperidine moiety attached to a thienopyrimidine core
Mechanism of Action
Target of Action
The primary target of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound can cause cell cycle arrest, preventing the cells from entering the S phase and thus halting DNA replication .
Pharmacokinetics
Similar compounds have been shown to have good drug-likeness profiles
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. By targeting CDK2, this compound can induce cell cycle arrest, leading to the inhibition of cell growth and proliferation . This makes it a potential therapeutic agent for the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced through nucleophilic substitution reactions, where a suitable benzylpiperidine derivative reacts with the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thienopyrimidine ring or the benzylpiperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety but lacking the thienopyrimidine core.
Thienopyrimidine Derivatives: Compounds with variations in the substituents on the thienopyrimidine ring.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the combination of the benzylpiperidine and thienopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-14-15(2)24-20-18(14)19(21-13-22-20)23-10-8-17(9-11-23)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHKMOAFVBZRIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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